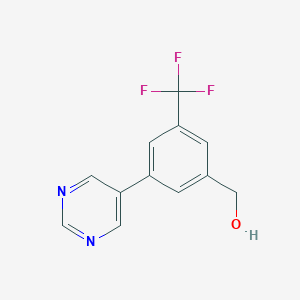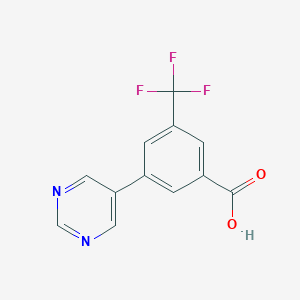
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane: is a specialized organosilicon compound. It features a unique combination of an azido group, a tert-butyl group, and diphenylsilane, making it valuable in various chemical applications. The azido group is known for its reactivity, particularly in click chemistry, while the tert-butyl and diphenylsilane groups provide stability and hydrophobic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane typically involves the following steps:
Formation of 9-Azidononanol: This intermediate is prepared by reacting 9-bromononanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Silylation Reaction: The 9-azidononanol is then reacted with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Methods such as distillation, recrystallization, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming stable triazole rings.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.
Click Chemistry: Copper(I) catalysts, alkynes, room temperature.
Reduction: LiAlH4, ether solvents, low temperatures.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
科学的研究の応用
Chemistry: : ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane is used in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: : The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Industry: : The compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance.
作用機序
The mechanism of action of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
類似化合物との比較
(Benzyloxy)(tert-butyl)diphenylsilane: Similar in structure but with a benzyloxy group instead of an azido group.
tert-Butyl(chloro)diphenylsilane: Contains a chloro group instead of an azido group.
Uniqueness:
Reactivity: The azido group in ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane provides unique reactivity, particularly in click chemistry, which is not present in the similar compounds.
Applications: The presence of the azido group expands its applications in bioconjugation and material science compared to its analogs.
特性
IUPAC Name |
9-azidononoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3OSi/c1-25(2,3)30(23-17-11-9-12-18-23,24-19-13-10-14-20-24)29-22-16-8-6-4-5-7-15-21-27-28-26/h9-14,17-20H,4-8,15-16,21-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYDEVKHDYIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B8175160.png)
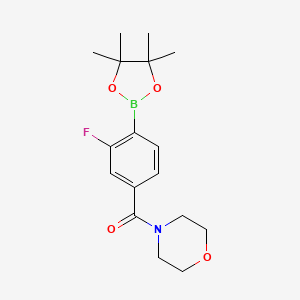

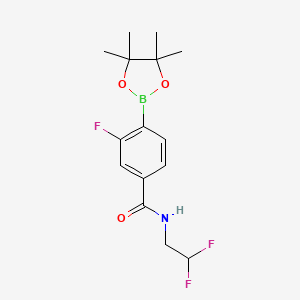
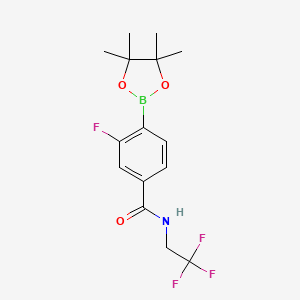
![Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175194.png)
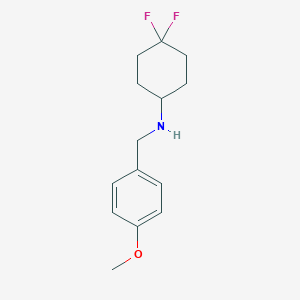
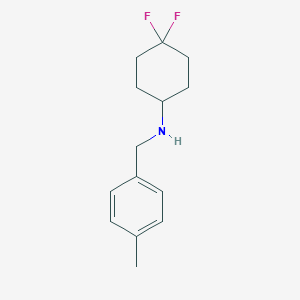

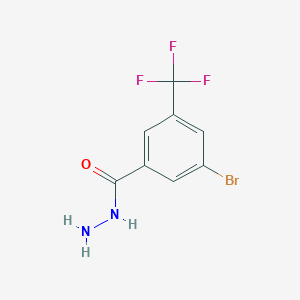

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8175258.png)
